molecular formula C11H11ClN2O2 B7951651 5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7951651
M. Wt: 238.67 g/mol
InChI Key: WVPKBIHRLCPRQV-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the reaction of 2-aminobenzimidazole with aldehydes containing electron-donating groups . The reaction conditions often include the use of solvents such as toluene and catalysts like phosphorus oxychloride . The process may involve heating the reaction mixture to temperatures around 100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-chloro-1-(2-methoxyethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-16-5-4-14-10-3-2-8(12)6-9(10)13-11(14)7-15/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPKBIHRLCPRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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